molecular formula C13H14ClN3O3S2 B11024228 Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11024228
M. Wt: 359.9 g/mol
InChI Key: FLXPGBDCRKURNN-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes two thiazole rings substituted with various functional groups, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloro-5-methyl-1,3-thiazole-4-carbonyl chloride with an appropriate amine to form the intermediate compound. This intermediate is then reacted with another thiazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvents like chloroform and dichloromethane are commonly used, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit microbial growth by disrupting cell wall synthesis or interfering with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific substitutions on the thiazole rings, which confer distinct chemical and biological properties. Its dual thiazole structure and specific functional groups make it a versatile compound for various applications .

Biological Activity

Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate (commonly referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Compound 1 has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C12_{12}H14_{14}ClN3_{3}O2_{2}S2_{2}, with a molecular weight of approximately 303.83 g/mol. The presence of thiazole rings and chlorine atoms in its structure is significant for its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including compound 1. Thiazoles have been shown to exhibit moderate to strong activity against various bacterial strains. For instance, compounds similar to compound 1 demonstrated significant efficacy against Mycobacterium tuberculosis , indicating potential as anti-tubercular agents .

Anticancer Activity

Thiazole derivatives are known for their anticancer properties. In vitro studies have shown that compound 1 and related thiazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study reported that thiazole-based compounds displayed IC50_{50} values in the low micromolar range against colon carcinoma cells (HCT-15), demonstrating their potential as anticancer agents . The structure-activity relationship (SAR) indicates that modifications on the thiazole ring significantly influence the cytotoxic activity.

The mechanism by which compound 1 exerts its biological effects is multifaceted. It is believed that the interaction between the thiazole moiety and cellular targets, such as proteins involved in cell proliferation and apoptosis, plays a crucial role. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins, which may lead to disruption of critical cellular processes .

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer effects of compound 1 on A549 human lung adenocarcinoma cells. The study found that compound 1 induced apoptosis through caspase activation and mitochondrial dysfunction, suggesting a potential pathway for therapeutic intervention in lung cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, compound 1 exhibited activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, with results indicating effective inhibition of bacterial growth at concentrations lower than those required for traditional antibiotics .

Data Tables

Activity Cell Line/Organism IC50/MIC Reference
AnticancerHCT-15 Colon CarcinomaIC50 = 1.61 µg/mL
AnticancerA549 Lung AdenocarcinomaIC50 = 5 µg/mL
AntimicrobialMycobacterium tuberculosisMIC = 0.5 µg/mL
AntimicrobialStaphylococcus aureusMIC = 0.25 µg/mL

Properties

Molecular Formula

C13H14ClN3O3S2

Molecular Weight

359.9 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-methyl-1,3-thiazole-4-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H14ClN3O3S2/c1-5(2)9-8(11(19)20-4)16-13(22-9)17-10(18)7-6(3)21-12(14)15-7/h5H,1-4H3,(H,16,17,18)

InChI Key

FLXPGBDCRKURNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NC2=NC(=C(S2)C(C)C)C(=O)OC

Origin of Product

United States

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